An In-depth Technical Guide to the Synthesis and Purification of Vinyl tris(dimethylsiloxy)silane
An In-depth Technical Guide to the Synthesis and Purification of Vinyl tris(dimethylsiloxy)silane
Foreword: Bridging Silane Chemistry with Practical Application
For researchers, scientists, and professionals in drug development and materials science, the ability to synthesize and purify specialized organosilicon compounds is paramount. Vinyl tris(dimethylsiloxy)silane, a key intermediate, offers a unique combination of a reactive vinyl group and flexible siloxane linkages. This guide provides a comprehensive, in-depth exploration of the synthesis and purification of this versatile molecule. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering field-proven insights to ensure both success and safety in the laboratory. Every protocol herein is designed as a self-validating system, grounded in authoritative scientific literature.
Introduction to Vinyl tris(dimethylsiloxy)silane: Structure and Utility
Vinyl tris(dimethylsiloxy)silane (VTDS) is an organosilicon compound with the chemical formula C8H24O3Si4. Its structure features a central silicon atom bonded to a vinyl group and three dimethylsiloxy groups. This unique architecture makes it a valuable precursor in the synthesis of a variety of silicone-based materials.
The vinyl group provides a site for polymerization and cross-linking reactions, making VTDS a useful monomer and cross-linking agent in the production of silicone polymers and resins.[1] The dimethylsiloxy units impart flexibility and hydrophobicity to the resulting materials. Consequently, VTDS finds applications as a chemical intermediate in the manufacturing of advanced materials for the electronics and semiconductor industries, as well as in the formulation of specialized coatings and sealants.[2][3]
Synthesis of Vinyl tris(dimethylsiloxy)silane: A Mechanistic Approach
The synthesis of Vinyl tris(dimethylsiloxy)silane is achieved through the acid- or base-catalyzed reaction of vinyltrimethoxysilane and tetramethyldisiloxane.[4] This process involves a series of equilibrium reactions, including hydrolysis and condensation.
Underlying Chemical Principles
The overall reaction can be summarized as follows:
CH₂=CHSi(OCH₃)₃ + 3 HOSi(CH₃)₂OSi(CH₃)₂H → CH₂=CHSi[OSi(CH₃)₂H]₃ + 3 CH₃OH
However, the reaction proceeds through a more complex pathway involving the initial hydrolysis of vinyltrimethoxysilane to vinylsilanetriol and the cleavage of tetramethyldisiloxane to form dimethylsilanol. These reactive intermediates then undergo condensation to form the desired product.
The hydrolysis of the methoxy groups in vinyltrimethoxysilane is a critical first step, catalyzed by either an acid or a base.[2][5] In the presence of water, the methoxy groups are sequentially replaced by hydroxyl groups, forming silanol intermediates and releasing methanol.[6][7]
Simultaneously, the tetramethyldisiloxane is cleaved, also under catalytic conditions, to yield dimethylsilanol. These silanol species are highly reactive and readily undergo condensation reactions, forming stable Si-O-Si bonds and eliminating water. The strategic removal of methanol and water drives the equilibrium towards the formation of the final product.
Visualizing the Synthesis Pathway
Caption: Reaction pathway for the synthesis of Vinyl tris(dimethylsiloxy)silane.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of Vinyl tris(dimethylsiloxy)silane.[4]
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, condenser, and dropping funnel
-
Heating mantle
-
Vacuum distillation apparatus
-
Separatory funnel
-
Vinyltrimethoxysilane (VTMS)
-
Tetramethyldisiloxane (TMDS)
-
Methanol
-
Deionized water
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (catalyst)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In the three-necked flask, combine the catalyst, methanol, and water. For example, for an acid-catalyzed reaction, a mixture of 5g of concentrated sulfuric acid, 64g of methanol, and 81g of water can be prepared.[4]
-
Reaction Initiation: To the catalyst solution, add 268.7g of tetramethyldisiloxane.[4] Begin stirring and gently heat the mixture to 40°C.
-
Addition of Vinyltrimethoxysilane: Once the initial mixture has reached a stable temperature, slowly add 74g of vinyltrimethoxysilane dropwise from the dropping funnel over a period of 1-2 hours.[4] Monitor the reaction temperature and maintain it at 40-50°C.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 40-50°C for an additional 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Gas Chromatography (GC).
-
Initial Work-up: Allow the reaction mixture to cool to room temperature. The mixture will separate into two layers. Transfer the entire mixture to a separatory funnel and allow the layers to fully separate.
-
Aqueous Wash: Remove the lower aqueous layer. Wash the organic layer twice with deionized water to remove the catalyst and any remaining methanol.
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate for at least 3 hours with gentle stirring.
-
Filtration: Filter the dried organic layer to remove the magnesium sulfate.
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Vinyltrimethoxysilane is flammable and an irritant.[10] Handle with care and avoid sources of ignition.
-
Tetramethyldisiloxane is also flammable.[11]
-
Concentrated acids are highly corrosive. Handle with extreme caution.
Purification of Vinyl tris(dimethylsiloxy)silane: Achieving High Purity
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvent. Fractional distillation under reduced pressure is the most effective method for obtaining high-purity Vinyl tris(dimethylsiloxy)silane.
Principles of Fractional Distillation
Fractional distillation separates components of a liquid mixture based on their different boiling points. By carefully controlling the temperature and pressure, components with lower boiling points will vaporize first, rise through the distillation column, condense, and be collected as the distillate.
Visualizing the Purification Workflow
Caption: Workflow for the purification of Vinyl tris(dimethylsiloxy)silane.
Detailed Purification Protocol
Equipment:
-
Fractional distillation apparatus with a vacuum pump and pressure gauge
-
Heating mantle with a stirrer
-
Receiving flasks
Procedure:
-
Atmospheric Distillation: Transfer the filtered crude product to the distillation flask. Initially, perform a simple distillation at atmospheric pressure to remove the low-boiling methanol.
-
Vacuum Distillation: Once the methanol has been removed, allow the apparatus to cool slightly before applying a vacuum. Gradually reduce the pressure and begin heating the distillation flask.
-
Fraction Collection:
-
Forerun: Collect the initial fraction, which will primarily consist of unreacted vinyltrimethoxysilane and tetramethyldisiloxane.
-
Product Fraction: As the temperature stabilizes at the boiling point of Vinyl tris(dimethylsiloxy)silane under the applied vacuum, collect the main fraction in a clean receiving flask. The boiling point of the closely related Vinyl tris(trimethylsiloxy)silane is 86.5-87.5 °C at 15 mmHg, which can be used as an estimate.[12]
-
Residue: Discontinue the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities.
-
Characterization and Quality Control
The purity and identity of the synthesized Vinyl tris(dimethylsiloxy)silane should be confirmed using appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To assess purity and confirm the molecular weight. | A single major peak in the chromatogram corresponding to the product. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns for the siloxane and vinyl groups.[13][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure. | ¹H NMR: Signals corresponding to the vinyl protons (typically in the 5.8-6.2 ppm range) and the methyl protons on the silicon atoms (typically in the 0.1-0.3 ppm range).[15][16] ¹³C NMR: Resonances for the vinyl carbons and the methyl carbons. ²⁹Si NMR: Characteristic shifts for the different silicon environments. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for Si-O-Si, Si-CH₃, and C=C bonds. |
Conclusion: A Foundation for Innovation
This guide has provided a comprehensive overview of the synthesis and purification of Vinyl tris(dimethylsiloxy)silane, grounded in established chemical principles and practical laboratory procedures. By understanding the "why" behind each step, from the initial hydrolysis to the final vacuum distillation, researchers and scientists are better equipped to troubleshoot and optimize this synthesis for their specific applications. The ability to produce high-purity Vinyl tris(dimethylsiloxy)silane opens doors to the development of novel materials with tailored properties, driving innovation across a multitude of scientific and industrial fields.
References
- The mechanism of action of vinyltrimethoxysilane-IOTA. (n.d.). IOTA Silicone Oil.
- Unlocking Material Potential: The Science Behind Vinyltrimethoxysilane. (2026, January 7). NINGBO INNO PHARMCHEM CO.,LTD.
- Chemical Safety Data Sheet MSDS / SDS - Vinyl tris(trimethylsiloxy)silane. (2025, July 5). ChemicalBook.
- Preparation method of vinyl tri(dimethyl siloxane) silane. (n.d.).
- Vinyl tris(2-methoxyethoxy) silane(1067-53-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- The Science Behind Vinyltrimethoxysilane: From Surface Modification to Polymer Enhancement. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Tris(trimethylsiloxy)(vinyl)silane = 97.0 GC 5356-84-3. (n.d.). Sigma-Aldrich.
- 1H NMR study of the hydrolysis of vinyltrialkoxysilanes | Request PDF. (2025, August 5).
- Vinyl Silane Coupling Agent for Acrylic Emulsion. (n.d.). Co-formula.
- Material Safety Data Sheet - Vinyltrimethoxysilane, 98%. (n.d.). Cole-Parmer.
- Vinyltrimethoxysilane(2768-02-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product. (n.d.).
- VINYLTRIMETHOXYSILANE. (2015, January 13). Gelest, Inc.
- Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. (2016, June 10). Gelest, Inc.
- Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. (2008). Tetrahedron, 64(22), 5322-5327.
- Tetramethyldisiloxane: A Practical Organosilane Reducing Agent | Request PDF. (n.d.).
- CN101012237B - Synthesis method of vinyl alkoxy silane. (n.d.).
- Tetramethyldisiloxane (TMDSO, TMDS). (n.d.). Organic Chemistry Portal.
- Base-Catalyzed Transformations of Tetramethyldisiloxane. (2025, August 5).
- Synthesis and Evaluation of Vinyl-Substituted Aminosilane Oligomers as Preceramic Coatings for Corrosion Protection. (2025, October 11). Inorganic Chemistry.
- Gas chromatographic determination of some alkoxysilanes for use in occup
- What are the peaks in Trimethl(vinyl)silane NMR spectrum? (2018, January 30).
- Supramolecular Polymer Materials Assembled via Polymerization and Subsequent Cross-Linking through a Single Hydrogen-Bonding Motif. (2026, January 6). Macromolecules.
- Vinyl tris(dimethylsiloxy)silane. (n.d.). PubChem.
- Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. (2008, May 26). Tetrahedron.
- Synthesis and hyperpolarization of 13C and 2H labeled vinyl pyruvate and pyruv
- 7 1 H NMR showing the disappearance of vinyl and Si-H groups during hydrosilylation. (n.d.).
- Vinyl Tris(Dimethylsiloxy)Silane. (n.d.). 陕西新研博美生物科技有限公司.
- Tris(vinyldimethylsiloxy)phenylsilane. (n.d.).
- Tris(dimethylsiloxy)phenylsilane 96 18027-45-7. (n.d.). Sigma-Aldrich.
- (PDF) Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS). (n.d.).
- TETRAKIS(DIMETHYLSILOXY)SILANE. (n.d.). Gelest, Inc.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Tris(vinyldimethylsiloxy)phenylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. Preparation method of vinyl tri(dimethyl siloxane) silane - Eureka | Patsnap [eureka.patsnap.com]
- 5. The mechanism of action of vinyltrimethoxysilane-IOTA [siliconematerial.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. gelest.com [gelest.com]
- 11. gelest.com [gelest.com]
- 12. Tris(trimethylsiloxy)(vinyl)silane = 97.0 GC 5356-84-3 [sigmaaldrich.com]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. researchgate.net [researchgate.net]
- 15. Vinyl tris(2-methoxyethoxy) silane(1067-53-4) 1H NMR spectrum [chemicalbook.com]
- 16. Vinyltrimethoxysilane(2768-02-7) 1H NMR [m.chemicalbook.com]
